[(1S,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol;hydrochloride
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Overview
Description
[(1S,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol;hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure. This compound is notable for its unique three-dimensional configuration, which imparts specific chemical and biological properties. It is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a bicyclic ketone.
Reduction: The ketone is reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Formation of Hydrochloride Salt: The resulting alcohol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing large-scale reduction techniques with efficient catalysts to ensure high yield and purity.
Purification: Employing crystallization or distillation methods to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
[(1S,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The nitrogen atom allows for nucleophilic substitution reactions, where the hydrochloride can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of substituted azabicyclo compounds.
Scientific Research Applications
[(1S,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol;hydrochloride is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1S,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol;hydrochloride involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. This compound may also act as a ligand, binding to receptors or enzymes and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (1R,5S)-6-Azabicyclo[3.2.0]heptan-7-one
- (1R,5S)-3-Azabicyclo[3.2.1]octane hydrochloride**
- 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
Uniqueness
[(1S,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol;hydrochloride is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
[(1S,5S,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-4-6-1-5-2-8-3-7(5)6;/h5-9H,1-4H2;1H/t5-,6+,7+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLYYXORKQCAHX-NLRFIBDTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2C1CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CNC[C@@H]2[C@@H]1CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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